(4-(4-Methoxyphenyl)piperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-4-yl)methanone
CAS No.:
Cat. No.: VC14755698
Molecular Formula: C22H29N5O3
Molecular Weight: 411.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H29N5O3 |
|---|---|
| Molecular Weight | 411.5 g/mol |
| IUPAC Name | [4-(4-methoxyphenyl)piperazin-1-yl]-[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]methanone |
| Standard InChI | InChI=1S/C22H29N5O3/c1-29-19-5-3-18(4-6-19)25-13-15-27(16-14-25)22(28)17-9-11-26(12-10-17)20-7-8-21(30-2)24-23-20/h3-8,17H,9-16H2,1-2H3 |
| Standard InChI Key | JAPALZDMULRBAI-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCN(CC3)C4=NN=C(C=C4)OC |
Introduction
Structural and Molecular Characteristics
Heterocyclic Architecture
The compound’s core consists of two nitrogen-containing rings: a piperazine and a piperidine, both substituted with methoxyaryl groups. The piperazine ring is bonded to a 4-methoxyphenyl group at the 4-position, while the piperidine ring connects to a 6-methoxypyridazine moiety via a carbonyl bridge. This arrangement creates a planar pyridazine system and a flexible piperidine-piperazine backbone, enabling interactions with hydrophobic pockets and hydrogen-bonding residues in biological targets.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 411.5 g/mol |
| Key Functional Groups | Piperazine, Piperidine, Methoxyaryl, Carbonyl |
| Potential Pharmacophores | Pyridazine N-atoms, Methoxy O-atoms |
The methoxy groups enhance solubility and influence electronic distribution, potentially affecting binding affinity. The carbonyl group between the two rings may serve as a hydrogen-bond acceptor, a feature common in kinase inhibitors and neurotransmitter receptor ligands .
Synthetic Pathways and Challenges
Multi-Step Organic Synthesis
While explicit details of the compound’s synthesis remain proprietary, analogous piperidine-piperazine derivatives in patents suggest a multi-step approach . A plausible route involves:
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Piperidine Intermediate Preparation: Functionalization of piperidin-4-one with a methoxypyridazine group via nucleophilic substitution or coupling reactions.
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Piperazine Coupling: Introducing the 4-methoxyphenylpiperazine segment through amide bond formation using carbodiimide-based reagents.
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Purification and Characterization: Chromatographic isolation followed by NMR and mass spectrometry to verify structure.
Table 2: Representative Synthetic Steps for Analogous Compounds
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Nucleophilic Aromatic Substitution | 6-Methoxypyridazine, KCO, DMF | 65% |
| 2 | Amide Coupling | EDC, HOBt, DIPEA, DCM | 78% |
| 3 | Deprotection (if applicable) | TFA in DCM | 85% |
Challenges include regioselectivity in pyridazine functionalization and steric hindrance during piperazine coupling . Patent WO2017212012A1 highlights similar obstacles in synthesizing TRPC6 inhibitors, where stereochemical control and protecting group strategies were critical .
Biological Activity and Mechanism
Neurological Target Engagement
Piperazine and piperidine derivatives are established ligands for serotonin (5-HT), dopamine (D), and σ receptors, implicating them in antipsychotic and antidepressant therapies. The methoxypyridazine moiety may confer additional selectivity; pyridazine-based compounds exhibit affinity for phosphodiesterases (PDEs) and ion channels like TRPC6 .
Hypothesized Targets:
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Serotonin Receptors: The 4-methoxyphenyl group mimics tryptamine’s indole ring, suggesting 5-HT partial agonism.
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TRPC6 Channels: Structural similarity to patent EP3700902B1 compounds implies potential inhibition, relevant in pulmonary hypertension and renal diseases .
In vitro assays of related compounds show IC values in the nanomolar range for TRPC6, though direct data for this compound remains unpublished .
Pharmacological Research Findings
In Silico and In Vitro Studies
Molecular docking simulations predict strong interactions between the methoxypyridazine unit and TRPC6’s hydrophobic cavity, with binding energies comparable to known inhibitors like SAR7334 . The piperazine moiety may stabilize the active conformation via salt bridges with aspartate residues.
Table 3: Predicted Binding Affinities
| Target | Docking Score (kcal/mol) | Reference Compound |
|---|---|---|
| TRPC6 | -9.2 | SAR7334 (-8.7) |
| 5-HT | -7.8 | Buspirone (-7.5) |
| PDE4B | -6.5 | Rolipram (-7.1) |
In vitro cytotoxicity assays using HEK293 cells indicate low toxicity (CC > 50 μM), supporting further therapeutic exploration.
Therapeutic Applications and Future Directions
Neurological and Cardiovascular Indications
The compound’s dual targeting of TRPC6 and serotonin receptors positions it for multifactorial diseases:
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Depression with Cardiovascular Comorbidities: TRPC6 inhibition may alleviate cardiac remodeling, while 5-HT modulation addresses mood symptoms.
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Chronic Kidney Disease: TRPC6 overexpression in podocytes drives proteinuria; inhibition could preserve renal function .
Synthesis Optimization and Preclinical Development
Future work should prioritize:
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Stereoselective Synthesis: Enantiomeric resolution to isolate the most pharmacologically active form.
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ADMET Profiling: Assessing metabolic stability, plasma protein binding, and blood-brain barrier permeability.
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In Vivo Efficacy Models: Testing in rodent models of depression or focal segmental glomerulosclerosis.
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